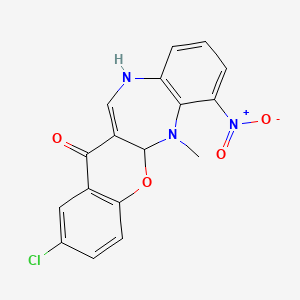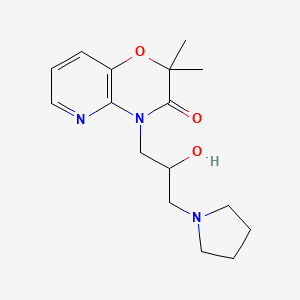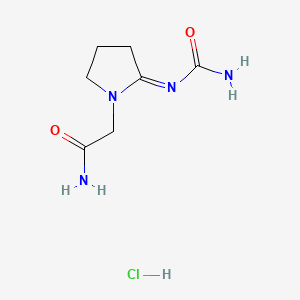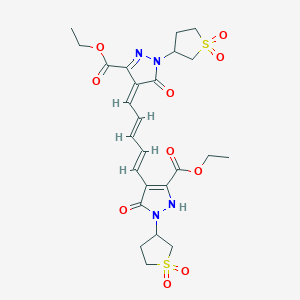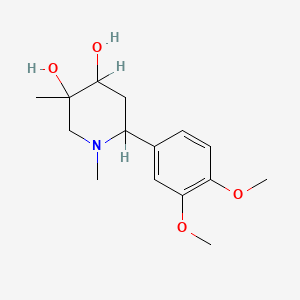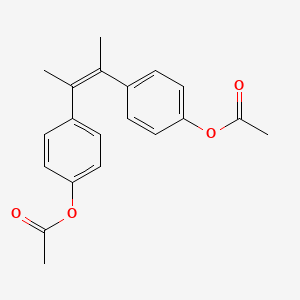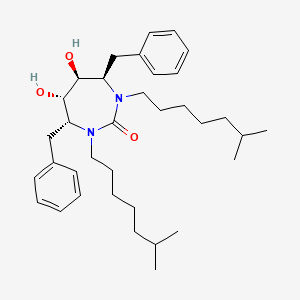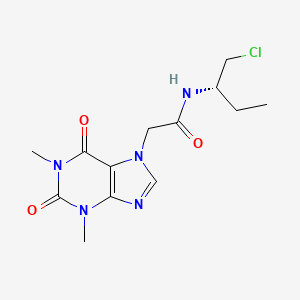
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide is a complex organic compound with a unique structure It belongs to the class of purine derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the chloromethyl and propyl groups. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the substitution reactions. The final step often includes purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
科学的研究の応用
Chemistry
In chemistry, (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays and studies. It can interact with enzymes and receptors, making it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological targets suggests it could be developed into a drug for treating specific diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds include other purine derivatives such as:
Caffeine: A well-known stimulant with a similar purine structure.
Theobromine: Found in chocolate, it has a structure closely related to caffeine.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
What sets (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
83200-93-5 |
|---|---|
分子式 |
C13H18ClN5O3 |
分子量 |
327.77 g/mol |
IUPAC名 |
N-[(2S)-1-chlorobutan-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C13H18ClN5O3/c1-4-8(5-14)16-9(20)6-19-7-15-11-10(19)12(21)18(3)13(22)17(11)2/h7-8H,4-6H2,1-3H3,(H,16,20)/t8-/m0/s1 |
InChIキー |
WSCMLTUZBBYWNP-QMMMGPOBSA-N |
異性体SMILES |
CC[C@@H](CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
正規SMILES |
CCC(CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


